molecular formula C16H21NO4 B118494 Piperlotine C CAS No. 886989-88-4

Piperlotine C

Cat. No.: B118494
CAS No.: 886989-88-4
M. Wt: 291.34 g/mol
InChI Key: TYFKYDTUEMTUNY-VOTSOKGWSA-N
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Description

Piperlotine C is a secondary metabolite isolated from plants of the Piper genus, such as Piper lolot. It is an amide alkaloid known for its potent antiplatelet aggregation activity. The compound has a molecular formula of C16H21NO4 and a molecular weight of 291.34 g/mol .

Mechanism of Action

Target of Action

Piperlotine C is an alkaloid isolated from Piper lolot . The primary target of this compound is the platelet aggregation induced by arachidonic acid . This compound shows potent antiplatelet aggregation activity .

Mode of Action

The interaction of this compound with its primary target results in the inhibition of platelet aggregation . This means that this compound prevents the platelets in the blood from clumping together, which is a crucial step in blood clot formation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . This can prevent the formation of blood clots, which play a role in various cardiovascular conditions such as heart attacks and strokes.

Biochemical Analysis

Biochemical Properties

Piperlotine C interacts with various biomolecules in biochemical reactions. It has been found to exhibit anti-platelet aggregation activity induced by arachidonic acid

Cellular Effects

It has been found to have anti-platelet aggregation activity This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperlotine C can be synthesized through various methods, including the Horner-Wadsworth-Emmons reaction. This reaction involves the use of sodium hydride and p-anisaldehyde in anhydrous tetrahydrofuran at 0°C, yielding this compound in moderate yields . Another method involves the use of oxalic acid dihydrate as a homogeneous catalyst in a one-pot five-component synthesis .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Piper genus plants. The methanolic extract of Piper lolot is subjected to activity-guided isolation to yield this compound along with other amide alkaloids .

Chemical Reactions Analysis

Types of Reactions: Piperlotine C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under various conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties .

Scientific Research Applications

Properties

IUPAC Name

(E)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFKYDTUEMTUNY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1703-35-1
Record name Pyrrolidine, 1-(3,4,5-trimethoxycinnamoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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